(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the imidazole family, which is an important class of heterocyclic compounds.
- Imidazoles are versatile molecules found in various applications, including pharmaceuticals, agrochemicals, dyes, functional materials, and catalysis .
- Our compound features a pyrazolone core, which is a five-membered ring containing nitrogen atoms. The specific substituents make it unique and interesting.
Preparation Methods
- Unfortunately, I couldn’t find direct synthetic routes for this specific compound. I can share general strategies for constructing imidazoles.
- One approach involves cyclization of amido-nitriles, forming 2,4-disubstituted imidazoles .
- Another method utilizes N-heterocyclic carbenes (NHC) as catalysts for the synthesis of 1,2,4-trisubstituted imidazoles .
- Industrial production methods may vary, but these principles guide the design of efficient routes.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents could include metal catalysts (e.g., nickel), bases, and oxidants (e.g., tert-butylhydroperoxide) for specific transformations .
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, imidazoles serve as ligands in coordination chemistry and catalysts in organic transformations.
- In biology and medicine, they appear in drug molecules. Unfortunately, specific applications for our compound remain elusive.
- Industry-wise, imidazoles contribute to the synthesis of fine chemicals and materials.
Mechanism of Action
- Without direct information, I can’t pinpoint the exact mechanism. imidazoles often interact with enzymes, receptors, or other biological targets.
- Further research would be needed to uncover its specific mode of action.
Comparison with Similar Compounds
- Similar compounds include other imidazoles, such as cimetidine impurity B (Methyl 3-cyano-1-[2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl]carbamimidate) .
- Highlighting uniqueness requires more data, but the specific combination of substituents sets our compound apart.
Properties
Molecular Formula |
C21H27N5OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-2-phenyl-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H27N5OS/c1-4-8-18-20(21(27)26(25-18)17-9-6-5-7-10-17)16(3)22-11-12-28-13-19-15(2)23-14-24-19/h5-7,9-10,14,25H,4,8,11-13H2,1-3H3,(H,23,24) |
InChI Key |
IOOBZXLOXWBJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCSCC3=C(NC=N3)C)C |
Origin of Product |
United States |
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